Valproic acid-d4 (sodium)

描述

BenchChem offers high-quality Valproic acid-d4 (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Valproic acid-d4 (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

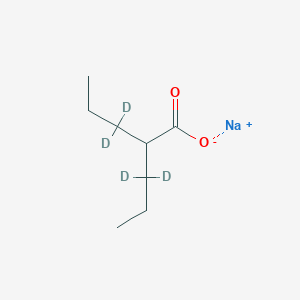

Structure

3D Structure of Parent

属性

IUPAC Name |

sodium;3,3-dideuterio-2-(1,1-dideuteriopropyl)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1/i5D2,6D2; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQFSUDEHCCHBT-NXMSQKFDSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC)C(C(=O)[O-])C([2H])([2H])CC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility of Valproic Acid-d4 Sodium in Methanol and Water: A Technical Guide for Researchers

An In-depth Technical Guide

Introduction: The Context of Valproic Acid-d4 Sodium

Valproic acid-d4 sodium salt is the deuterated analog of valproic acid sodium salt, a well-established pharmaceutical compound used in the treatment of epilepsy, bipolar disorder, and migraines.[1][2] The incorporation of deuterium (d4) serves a critical role in scientific research, primarily as a stable isotope-labeled internal standard for bioanalytical studies using mass spectrometry, allowing for precise quantification of the non-deuterated drug in biological matrices.[3] Understanding the solubility of this deuterated standard is paramount for the preparation of accurate stock solutions, calibration standards, and quality controls.

This guide provides a comprehensive technical overview of the solubility characteristics of valproic acid-d4 sodium in two common laboratory solvents: methanol and water. As the physicochemical properties governing solubility are nearly identical between the deuterated and non-deuterated forms, this document leverages data from the more extensively studied valproic acid sodium salt to provide robust, actionable insights for drug development professionals and researchers. We will explore the underlying chemical principles, present quantitative data, and offer field-proven protocols for practical application.

Physicochemical Principles Governing Solubility

The solubility of valproic acid-d4 sodium is dictated by its molecular structure and the nature of the solvent. It is the sodium salt of a weak carboxylic acid.[4] This fundamental property is the primary determinant of its behavior in solution.

-

Ionic Nature: As a salt, the compound exists in a crystalline lattice in its solid state. When introduced to a polar solvent, the solvent molecules must overcome the lattice energy to solvate the individual ions: the sodium cation (Na+) and the valproate-d4 anion.

-

Hygroscopicity: Valproic acid sodium salt is described as a white, hygroscopic, and deliquescent powder.[5][6] This means it readily absorbs moisture from the atmosphere. From a practical standpoint, this necessitates storage in a desiccated environment and prompt handling when weighing to prevent inaccurate concentration calculations in prepared solutions.

-

Solvent Polarity: Both water and methanol are polar, protic solvents capable of hydrogen bonding, making them effective at dissolving ionic compounds. Water is more polar than methanol and is exceptionally effective at solvating cations and anions, leading to high solubility. Methanol, while also polar, is less effective but still a very capable solvent for this salt.

Caption: Dissociation of Valproic Acid-d4 Sodium in a polar solvent.

Solubility Profile in Water

Valproic acid-d4 sodium exhibits high solubility in water, a direct consequence of its ionic character.[7] Water molecules efficiently solvate both the sodium cation and the carboxylate group of the valproate anion. However, the quantitative solubility can be significantly influenced by the pH of the aqueous medium.

The Critical Influence of pH

Valproic acid has a pKa of approximately 4.8.[4] This is the pH at which the protonated (valproic acid) and deprotonated (valproate anion) forms exist in equal concentration.

-

At pH > 6.0: The compound is predominantly in its ionized (valproate) form, which is highly water-soluble.

-

At pH < 4.8: The equilibrium shifts towards the protonated, free acid form. Valproic acid itself is only slightly soluble in water (~1.3 mg/mL), which can lead to precipitation if the pH of a concentrated solution is lowered.[4][5]

This pH dependency explains the variation in reported solubility values. For instance, solubility is reported to be very high (100-1000 mg/mL) in water, which would typically have a neutral or slightly alkaline pH upon dissolution of the salt.[5] In contrast, solubility in a buffered solution like PBS (pH 7.2) is noted to be lower, around 10 mg/mL.[8] This lower value in a buffer is likely due to the high ionic strength of the buffer solution, which can decrease the solubility of salts through the "common ion" or "salting out" effect, rather than a direct pH issue, as pH 7.2 is well above the pKa.

Caption: pH-dependent equilibrium of Valproate-d4.

Solubility Profile in Methanol

Methanol is a polar protic organic solvent that is also highly effective at dissolving valproic acid-d4 sodium. It can effectively solvate both the cation and the anion, leading to good solubility.

The Merck Index reports that one gram of valproic acid sodium salt is soluble in 5 mL of methanol.[4] This corresponds to a high solubility of 200 mg/mL. This makes methanol an excellent choice for preparing concentrated stock solutions for analytical applications, such as chromatography, where an organic solvent may be preferable for compatibility with the mobile phase or subsequent dilution steps.

Data Summary and Practical Recommendations

For ease of reference, the quantitative solubility data for valproic acid sodium salt (as a proxy for the d4 variant) is summarized below.

| Solvent System | Reported Solubility | Calculation | Source |

| Water | 1 g in 0.4 mL | 2500 mg/mL | The Merck Index (via PubChem)[4] |

| Water | 100-1000 mg/mL | N/A | ResearchGate (PDF)[5] |

| Water | 100 mg/mL | N/A | Tocris Bioscience[9] |

| PBS (pH 7.2) | ~10 mg/mL | N/A | Cayman Chemical[8] |

| Methanol | 1 g in 5 mL | 200 mg/mL | The Merck Index (via PubChem)[4] |

| Ethanol | ~30 mg/mL | N/A | Cayman Chemical, BPS Bioscience[8][10] |

Expert Recommendations for Solution Preparation:

-

For Analytical Standards (LC-MS, GC-MS): Methanol is an excellent solvent choice. Preparing a concentrated stock solution of 10-50 mg/mL is routine and well within the solubility limits. This stock can then be serially diluted to create calibrators and quality controls.

-

For High-Concentration Aqueous Stocks: Deionized water should be used to prepare concentrated stocks (e.g., 100 mg/mL). Due to the compound's hygroscopic nature, it is advisable to verify the concentration of the final stock solution spectrophotometrically or chromatographically if high accuracy is required.

-

For Biological Assays (e.g., cell culture): Prepare a concentrated stock in a solvent like water or DMSO (solubility ~5 mg/mL) and perform a final, large dilution into the aqueous cell culture medium.[8] Be mindful of the final concentration to avoid precipitation, especially given the observed lower solubility in buffered saline.[8] It is not recommended to store aqueous solutions for more than one day to ensure stability and prevent microbial growth.[8][10]

Experimental Protocol: Determination of Solubility by Visual Saturation

This protocol describes a self-validating method to empirically determine the solubility of valproic acid-d4 sodium in a given solvent at a specific temperature.

Materials and Equipment

-

Valproic acid-d4 sodium

-

Solvent of interest (e.g., deionized water, methanol)

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Calibrated positive displacement pipette or Class A volumetric flasks and pipettes

-

Clear glass vials with screw caps

Step-by-Step Methodology

-

Solvent Equilibration: Place the solvent in a thermostatic bath set to the desired experimental temperature (e.g., 25°C) for at least 30 minutes.

-

Initial Dispensing: Accurately dispense a known volume of the temperature-equilibrated solvent (e.g., 1.0 mL) into a glass vial.

-

Incremental Addition of Solute: Weigh a small, known amount of valproic acid-d4 sodium (e.g., 10 mg) and add it to the vial.

-

Dissolution: Cap the vial securely and vortex for 1-2 minutes. Place the vial in the thermostatic shaker and agitate for 15-30 minutes.

-

Visual Inspection: Remove the vial and visually inspect for any undissolved solid particles against a dark background.

-

Iterative Process: If the solid has completely dissolved, repeat steps 3-5, adding another known increment of the solute. Continue this process until a small amount of solid material remains undissolved after prolonged agitation (e.g., > 2 hours).

-

Equilibrium Confirmation: Allow the saturated solution (with excess solid) to agitate for an extended period (4-24 hours) to ensure equilibrium is reached.

-

Calculation: The solubility is calculated based on the total mass of solute that completely dissolved in the known volume of solvent. For example, if 150 mg was the last amount to fully dissolve in 1.0 mL, the solubility is approximately 150 mg/mL.

Caption: Workflow for solubility determination via visual saturation.

Conclusion

Valproic acid-d4 sodium is a highly soluble compound in both water and methanol. Its identity as a sodium salt of a weak acid makes its aqueous solubility pH-dependent, a critical consideration for formulating solutions in buffered media. Methanol serves as an excellent alternative for preparing high-concentration stocks for analytical purposes. The data and protocols presented in this guide provide researchers with the necessary information to handle this compound effectively and prepare accurate, stable solutions for a variety of scientific applications.

References

-

Title: Valproate Sodium Source: ChemBK URL: [Link]

-

Title: (PDF) Valproic Acid and Sodium Valproate: Comprehensive Profile Source: ResearchGate URL: [Link]

-

Title: Data Sheet Valproic Acid (sodium salt) Source: BPS Bioscience URL: [Link]

-

Title: Valproic Acid Source: PubChem - National Institutes of Health URL: [Link]

-

Title: Valproic Acid (sodium salt) | Drug Information, Uses, Side Effects, Chemistry Source: Pharmacompass URL: [Link]

-

Title: Valproic acid, sodium salt (2815) by Tocris Source: Bio-Techne URL: [Link]

-

Title: Sodium Valproate Source: PubChem - National Institutes of Health URL: [Link]

Sources

- 1. Valproic Acid (sodium salt) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Sodium Valproate | C8H15NaO2 | CID 16760703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Valproic Acid | C8H16O2 | CID 3121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. chembk.com [chembk.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. bio-techne.com [bio-techne.com]

- 10. bpsbioscience.com [bpsbioscience.com]

Technical Guide: Managing the Hygroscopicity of Valproic Acid-d4 Sodium Salt

This guide outlines the technical management of Valproic Acid-d4 Sodium Salt (Sodium Valproate-d4), focusing on its hygroscopic nature and the critical impact this has on quantitative bioanalysis (LC-MS/GC-MS).

Executive Summary

Valproic Acid-d4 Sodium Salt is the deuterated form of the anticonvulsant sodium valproate, widely used as an Internal Standard (IS) in clinical and forensic toxicology. While the deuterium labeling (

Sodium valproate is deliquescent ; it absorbs moisture from the air until it dissolves in the absorbed water, forming a solution. Failure to mitigate this property during stock solution preparation results in pseudoconcentration errors —where the weighed mass includes water weight—leading to systematic underestimation of the IS concentration and subsequent quantification errors in patient samples.

Part 1: Physicochemical Profile & Mechanism

The Hygroscopic Mechanism

Unlike the free acid form of Valproic Acid (a liquid at room temperature), the sodium salt is a crystalline solid. The hygroscopicity is driven by the high charge density of the sodium cation (

-

Lattice Expansion: Upon exposure to ambient humidity (even <40% RH), water molecules intercalate into the crystal lattice.

-

Deliquescence: As water absorption continues, the crystal lattice collapses, and the solid turns into a sticky paste or liquid.

-

Isotope Effect: The deuteration on the propyl chain (typically at the C3 positions) does not sterically hinder the carboxylate head group; thus, the

salt retains the extreme hygroscopicity of the unlabeled drug.

Visualization: The Moisture Uptake Pathway

The following diagram illustrates the progression from anhydrous salt to deliquescence.

Figure 1: The kinetic pathway of moisture absorption in sodium valproate salts.

Part 2: Impact on Analytical Integrity

In quantitative mass spectrometry, the Internal Standard is the reference anchor. If the IS stock concentration is incorrect, the calibration curve slope shifts.

The "Water Weight" Error

If a researcher weighs 10.0 mg of Valproic Acid-d4 Sodium Salt that has absorbed 10% water by weight:

-

Weighed Mass: 10.0 mg

-

Actual Drug Mass: 9.0 mg

-

Water Mass: 1.0 mg

-

Result: The prepared stock solution is 10% less concentrated than calculated.

Since the IS is added at a fixed volume to samples and calibrators, this error cancels out only if the IS is added exactly the same way to everything and the IS purity doesn't matter. However, in methods requiring absolute recovery calculations or when troubleshooting sensitivity issues, this discrepancy creates a "ghost" loss of signal.

Part 3: The Self-Validating Handling Protocol

To ensure data integrity, you must bypass the weighing step's vulnerability. We utilize the Whole-Vial Dissolution Method (Gravimetric Prep) .

Protocol: Whole-Vial Dissolution (Gold Standard)

This method eliminates the need to transfer hygroscopic solids, which is the primary point of failure.

Prerequisites:

-

Purchase the standard in pre-weighed aliquots (e.g., 1 mg or 5 mg vials) from a certified vendor (e.g., Cayman, Cerilliant, CIL).

-

Solvent: HPLC-grade Methanol (preferred over water to prevent hydrolysis/bacterial growth).

Step-by-Step Workflow:

-

Equilibration: Allow the sealed vial to reach room temperature in a desiccator to prevent condensation on the outside of the vial.

-

Solvent Addition: Do not open the vial to weigh the powder. Instead, inject a precise volume of methanol directly into the vial through the septum (if applicable) or remove the cap and immediately add solvent.

-

Self-Validating Step: Weigh the syringe full of solvent before and after addition to determine the exact mass of solvent added (

).

-

-

Dissolution: Vortex the vial until the solution is completely clear.

-

Calculation: Calculate concentration using the vendor's certified mass (

) and the solvent mass.

Protocol: Traditional Weighing (If Bulk Powder is Used)

If you must weigh from a bulk container, you must control the environment.

-

Environment: Weigh inside a glove box purged with dry nitrogen or argon.

-

Speed: If a glove box is unavailable, use the "weigh-by-difference" technique:

-

Tare the balance with the receiving vessel.

-

Weigh the bulk container.

-

Transfer an approximate amount to the vessel.

-

Weigh the bulk container again.

-

The difference is the mass transferred. (This minimizes the time the specific aliquot is exposed to air).

-

-

Correction: If the Certificate of Analysis (CoA) reports water content (e.g., via Karl Fischer), correct the weighed mass:

Visualization: Workflow Decision Tree

Figure 2: Decision matrix for handling hygroscopic isotopic standards.

Part 4: Storage and Stability Data[5]

Once in solution, the hygroscopic nature of the salt is neutralized, but chemical stability becomes the priority.

| Parameter | Recommendation | Rationale |

| Solvent | Methanol (HPLC Grade) | Valproic acid is highly soluble; MeOH prevents microbial growth common in aqueous stocks. |

| Temperature | -20°C or -80°C | Slows potential esterification or degradation. |

| Container | Amber Glass with PTFE-lined cap | Prevents photolysis (minor risk) and solvent evaporation. |

| Shelf Life | 12 Months (in solution) | Stable isotopes are generally stable, but concentration must be verified annually. |

Critical Note on Free Acid Conversion:

If your analytical method involves an acidic extraction step, the sodium salt will convert to the free acid (

References

-

Cayman Chemical. (2021).[1] Safety Data Sheet: Valproic Acid-d4 (sodium salt).[1]Link

-

Sigma-Aldrich. (n.d.).[2] Sodium Valproate Product Information & Physicochemical Properties.[3][2][4][5]Link

-

Nakayama, H., et al. (2009).[6] "Complete protection of sodium valproate from humidity by using a hydrotalcite composite."[6] Journal of Pharmaceutical Sciences, 98(1), 46-49.[6] Link

-

ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.Link

-

PubChem. (n.d.). Valproic Acid Compound Summary. National Library of Medicine. Link

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 3. Analytical Method Development for Sodium Valproate through Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development and Characterization of Hygroscopicity-Controlled Sustain Release Formulation of Divalproex Sodium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Complete protection of sodium valproate from humidity by using a hydrotalcite composite - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis and Handling of Valproic Acid-d4 Sodium Salt: A Comprehensive Safety and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the safe handling, synthesis considerations, and potential hazards associated with Valproic acid-d4 sodium salt. As a deuterated analog of a widely used pharmaceutical compound, Valproic acid-d4 sodium salt presents unique considerations for researchers in drug development and metabolism studies. This document moves beyond a standard Safety Data Sheet (SDS) to provide a deeper understanding of the causality behind safety protocols, ensuring a self-validating system of laboratory best practices.

Understanding Valproic Acid-d4 Sodium Salt: A Profile

Valproic acid-d4 sodium salt is a deuterated form of Valproic acid sodium salt, a branched-chain fatty acid widely used as an anticonvulsant and mood stabilizer.[1] The incorporation of deuterium atoms (d4) makes it a valuable tool in pharmacokinetic and metabolic studies, allowing researchers to trace the molecule's fate within a biological system.[2] While the core chemical properties are similar to its non-deuterated counterpart, it is crucial to handle this compound with the same level of caution due to its inherent biological activity and potential toxicity.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C8H11D4NaO2 | [3] |

| Molecular Weight | 170.22 g/mol | [3] |

| Appearance | Crystalline solid | [4] |

| Solubility | Soluble in ethanol, DMSO, and dimethylformamide (DMF). Soluble in aqueous buffers. | [5] |

| Storage | Store at or below -20°C for up to two years. | [5] |

Hazard Identification and Risk Assessment: A Proactive Approach

Valproic acid-d4 sodium salt is classified as a hazardous substance and requires careful handling to mitigate risks.[6] The primary hazards are associated with its oral toxicity, potential for serious eye damage, skin irritation, and reproductive toxicity.[7][8]

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7][8]

-

Serious Eye Damage/Eye Irritation (Category 1/2A): Causes serious eye damage or irritation.[7][8]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[7][8]

-

Reproductive Toxicity (Category 1A): May damage fertility or the unborn child.[7][8][9]

The causality behind these classifications lies in the inherent biological activity of the valproate ion.[10] In overdose situations, Valproic acid can lead to central nervous system depression, multi-organ failure, and in severe cases, death.[11] Chronic exposure can result in life-threatening conditions such as hyperammonemia and hepatotoxicity.[11]

Logical Flow for Risk Mitigation

Caption: Proactive Risk Mitigation Workflow.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls:

The primary engineering control for handling Valproic acid-d4 sodium salt is to work within a certified chemical fume hood.[7] This is critical to prevent the inhalation of any dust or aerosols that may be generated. A well-ventilated laboratory space is also essential.[8][12]

Personal Protective Equipment (PPE):

The selection of PPE is a critical step in ensuring personal safety. The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles are required to protect against splashes and fine dust.[6]

-

Hand Protection: Wear protective gloves, such as nitrile gloves.[7] It is crucial to change gloves immediately if they become contaminated.

-

Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[6]

-

Respiratory Protection: In situations where dust generation is unavoidable and engineering controls are insufficient, a particulate dust filter respirator may be necessary.[6]

Donning and Doffing of PPE: A Critical Procedure

Caption: Standard PPE Donning and Doffing Sequence.

Safe Handling and Storage Protocols: Ensuring Integrity and Safety

Adherence to strict handling and storage procedures is paramount to prevent accidental exposure and maintain the integrity of the compound.

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is readily available. Review the SDS and this guide.

-

Weighing and Aliquoting: Conduct all weighing and aliquoting of the solid compound within a chemical fume hood to minimize dust inhalation.[7] Use appropriate tools to handle the solid and avoid creating dust clouds.

-

Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing. Valproic acid-d4 sodium salt is soluble in organic solvents like ethanol, DMSO, and DMF, as well as in aqueous buffers.[4][5]

-

Post-Handling: After handling, thoroughly wash hands and any exposed skin.[8] Decontaminate all work surfaces and equipment.

Storage:

Store Valproic acid-d4 sodium salt in a tightly closed container in a cool, dry, and well-ventilated area.[7][13] It should be kept away from strong oxidizing agents.[9] The recommended storage temperature is at or below -20°C.[5]

Emergency Procedures: A Rapid and Coordinated Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][13]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[7][13]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[13][14]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[7][13]

Spill Response:

For minor spills, carefully clean up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6] For larger spills, evacuate the area and contact emergency responders.[6]

Emergency Response Workflow

Caption: Coordinated Emergency Response Flowchart.

Toxicological Insights: Understanding the Biological Impact

The toxicity of Valproic acid is well-documented. Overdose can lead to a range of symptoms, from mild drowsiness to coma and multi-organ toxicity.[15] The severity of toxicity is generally dose-dependent.[15]

Key Toxicological Effects:

-

Central Nervous System (CNS) Depression: This is a primary effect of valproate overdose.[11]

-

Hepatotoxicity: Liver damage is a known, and potentially fatal, side effect of valproate treatment and can occur in cases of overdose.[6][9]

-

Hyperammonemia: Elevated ammonia levels in the blood can occur, leading to encephalopathy.[6]

-

Teratogenicity: Valproic acid is a known teratogen and can cause birth defects.[9][16]

Understanding these potential toxicological endpoints underscores the importance of the stringent safety measures outlined in this guide. The use of a deuterated analog does not mitigate these risks.

Disposal Considerations: Responsible Waste Management

All waste materials containing Valproic acid-d4 sodium salt should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[12] Do not allow the material to enter drains or waterways.[12]

References

- Merck Millipore. (n.d.). SAFETY DATA SHEET.

- Santa Cruz Biotechnology. (n.d.). Valproic Acid, Sodium Salt.

- STEMCELL Technologies. (2022, May 4). SAFETY DATA SHEET.

- Cayman Chemical. (2021, November 16). Safety Data Sheet.

- PAI Pharma. (2018, May 23). Safety Data Sheet.

- LITFL. (n.d.). Valproic Acid • LITFL • Toxicology Library Toxicants.

- LITFL. (2024, December 18). Sodium Valproate Overdose • LITFL • CCC Toxicology.

- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Sodium valproate.

- AbMole BioScience. (n.d.). Material Safety Data Sheet of Valproic acid sodium.

- Cayman Chemical. (2022, September 29). PRODUCT INFORMATION.

- Cambridge Bioscience. (n.d.). Valproic Acid-d4 (sodium salt).

- IN.gov. (n.d.). SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006.

- ResearchGate. (2025, August 10). (PDF) Valproic acid poisoning: An evidence-based consensus guideline for out-of-hospital management.

- BPS Bioscience. (n.d.). Data Sheet Valproic Acid (sodium salt).

- StatPearls - NCBI Bookshelf. (n.d.). Valproate Toxicity.

- Wiley Online Library. (2023, December 27). Rescue strategies for valproic acid overdose poisoning: Case series and literature review.

- PubChem. (n.d.). Sodium 2-(propyl-1,1-D2)pentanoate-3,3-D2.

- Medscape. (2023, August 23). Valproate Toxicity Treatment & Management.

- PubChem. (n.d.). Valproic Acid.

Sources

- 1. Rescue strategies for valproic acid overdose poisoning: Case series and literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Valproic Acid-d4 (sodium salt) - Cayman Chemical [bioscience.co.uk]

- 3. Sodium 2-(propyl-1,1-D2)pentanoate-3,3-D2 | C8H15NaO2 | CID 91971893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. cdn.stemcell.com [cdn.stemcell.com]

- 9. paipharma.com [paipharma.com]

- 10. Valproate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. litfl.com [litfl.com]

- 12. chemos.de [chemos.de]

- 13. in.gov [in.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. litfl.com [litfl.com]

- 16. Valproic Acid | C8H16O2 | CID 3121 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Deep Dive: Deuterium Enrichment Metrics in Valproic Acid-d4 Sodium

Executive Summary

In quantitative bioanalysis and metabolic tracing, Valproic Acid-d4 Sodium (VPA-d4) serves as a critical internal standard (IS) or metabolic probe. However, the label "d4" is often treated as a binary state by end-users, ignoring the complex reality of isotopic enrichment levels (Atom % D) and isotopologue distribution .

Insufficient deuterium enrichment leads to "M+0" (unlabeled) carryover, compromising the Lower Limit of Quantitation (LLOQ) in LC-MS/MS assays. Furthermore, the specific regiochemistry of the deuterium label (e.g., 3,3,4,4-d4 vs. terminal d4) dictates the Kinetic Isotope Effect (KIE), altering metabolic stability.

This guide details the validation of deuterium levels in VPA-d4 Sodium, providing actionable protocols for qNMR and HRMS analysis to ensure data integrity.

Part 1: The Physics of Enrichment & Structure

Defining the Target: Regiochemistry

Commercial "Valproic Acid-d4" typically refers to Sodium 2-propylpentanoate-3,3,4,4-d4 .

-

Chemical Formula:

[1] -

Molecular Weight: ~170.22 g/mol (Sodium salt) vs. 166.23 (Free acid).

Critical Distinction:

-

Chemical Purity: The absence of synthesis byproducts (e.g., valeronitrile, heavy metals).

-

Isotopic Enrichment: The probability that a specific site contains Deuterium (

) instead of Protium ( -

Isotopic Purity (Isotopologue Distribution): The ratio of the desired isotopologue (d4) versus incompletely labeled species (d3, d2, d1, d0).

The "Sodium" Factor: Hygroscopicity

Sodium valproate is notoriously hygroscopic (absorbs moisture from air).

-

Impact on Enrichment Calculation: If you rely on gravimetric preparation for standard curves without correcting for water content, your effective concentration drops.

-

Impact on qNMR: Absorbed

introduces a massive proton peak that can overlap with VPA signals if not managed via solvent choice (e.g., using dry DMSO-d6 instead of

Part 2: Analytical Validation Protocols

To certify VPA-d4, two orthogonal methods are required: HRMS (for isotopologue distribution) and qNMR (for structural confirmation).

Diagram 1: Isotopic Validation Workflow

Caption: Dual-stream validation workflow ensuring both chemical structure (NMR) and isotopic purity (HRMS) meet release criteria.

Protocol A: HRMS for Isotopologue Distribution

Objective: Quantify the presence of unlabeled (d0) and partially labeled (d1-d3) species.

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer.

-

Mode: Negative Ion Mode (ESI-). VPA ionizes readily to

. -

Sample Prep: Dissolve VPA-d4 Sodium in 50:50 Methanol:Water to 1 µg/mL.

-

Acquisition:

-

Scan range: m/z 100–200.

-

Target Peak (d4): m/z ~147.15 (Free acid anion mass + 4 Da).

-

Interference Peak (d0): m/z ~143.12.

-

-

Calculation:

-

Pass Criteria: d0 abundance must be

relative to d4 for high-sensitivity assays.

-

Protocol B: qNMR for Enrichment Verification

Objective: Verify the regiochemistry (ensure D is at positions 3,4 and not scrambled).

-

Solvent: DMSO-d6 (Preferred over

to prevent H/D exchange at acidic positions and manage hygroscopicity). -

Internal Standard: Maleic Acid or TCNB (Traceable to NIST).

-

Pulse Sequence: 90° pulse, relaxation delay

(typically 30s+ for quantitative accuracy). -

Integration:

-

Integrate the

-proton (H2) signal (approx 2.2 ppm). -

Integrate the terminal methyl protons (H5) (approx 0.8 ppm).

-

Check: The methylene signals at C3 and C4 should be silent (absent) in the VPA-d4 spectrum. If peaks appear here, enrichment is incomplete.

-

Part 3: Impact on Applications

LC-MS/MS Bioanalysis: The "Cross-Talk" Danger

In clinical assays (e.g., epilepsy therapeutic drug monitoring), VPA-d4 is the Internal Standard.

-

The Problem: If the VPA-d4 standard contains 1% unlabeled VPA (d0), and you add the IS at a high concentration (e.g., 50 µg/mL) to swamp the matrix, that 1% impurity contributes 0.5 µg/mL of "fake" analyte signal.

-

The Consequence: This artificially raises the background, making it impossible to quantify low levels of native VPA in patient samples.

Diagram 2: The Cross-Talk Mechanism

Caption: Mechanism of "Cross-Talk" where isotopic impurities (d0) in the Internal Standard falsely inflate the analyte signal.

Metabolic Stability & Kinetic Isotope Effect (KIE)

If VPA-d4 is used to study metabolism (DME studies):

-

Primary KIE: Breaking a C-D bond is 6–10x slower than a C-H bond.

-

VPA Metabolism: Major pathways include glucuronidation and

-oxidation (mitochondrial). -

The Trap: If the deuterium is located at the

-oxidation site (C3), the metabolism of VPA-d4 will be significantly slower than native VPA. -

Recommendation: For metabolic tracing (flux analysis), this KIE is useful. For use as a quantitation standard, the IS must co-elute with the analyte but not be metabolically distinct enough to cause extraction recovery bias.

Part 4: Data Presentation for Validation

When documenting VPA-d4 enrichment, summarize data as follows:

| Parameter | Specification | Method | Criticality |

| Chemical Purity | > 98.0% | HPLC-UV / qNMR | Ensures no toxic byproducts. |

| Isotopic Enrichment | > 99.0 Atom % D | HRMS / qNMR | Prevents signal dilution. |

| Isotopologue d0 | < 0.1% | HRMS (SIM Mode) | Critical for LOQ determination. |

| Water Content | Report Value | Karl Fischer | Correction factor for weighing. |

References

-

Waters Corporation. (2025). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

-

National Institutes of Health (NIH) - PubChem. (2025). Valproic Acid Structure and Isotopes.[1][2][3] Retrieved from [Link]

-

Royal Society of Chemistry. (2024). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods.[2][3][4][5][6][7][8][9][10] Retrieved from [Link]

-

Lockwood, T.E., Angeloski, A. (2024).[4] DGet! An open source deuteration calculator for mass spectrometry data.[4][9] Journal of Cheminformatics.[4] Retrieved from [Link]

-

Rettie, A.E., et al. (1987). Studies on the metabolic fate of valproic acid in the rat using stable isotope techniques. Xenobiotica. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Studies on the metabolic fate of valproic acid in the rat using stable isotope techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. resolvemass.ca [resolvemass.ca]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DGet! An open source deuteration calculator for mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

Valproic Acid-d4: A Comparative Analysis of the Free Acid and Sodium Salt Forms in Research Applications

An In-Depth Technical Guide for Researchers

As a Senior Application Scientist, the choice between the free acid and salt form of a compound is not merely a matter of preference but a critical decision that impacts experimental design, data quality, and reproducibility. This is particularly true for isotopically labeled internal standards like Valproic acid-d4, where physical and chemical properties dictate handling, formulation, and analytical performance. This guide provides an in-depth analysis of the differences between Valproic acid-d4 and its sodium salt, offering field-proven insights to guide researchers in making the optimal choice for their specific application.

Fundamental Physicochemical Disparities

The primary distinction between Valproic acid-d4 and Valproic acid-d4 sodium salt lies in their chemical form: one is a carboxylic acid, and the other is its corresponding carboxylate salt. This single difference in structure precipitates a cascade of variations in their physical properties, which are crucial for laboratory handling and experimental setup.

Valproic acid itself is a branched-chain fatty acid.[1] The deuterated form, Valproic acid-d4, is structurally identical except for the substitution of four hydrogen atoms with deuterium, intended for use as an internal standard in mass spectrometry-based quantification.[2]

The free acid is a colorless, slightly viscous liquid with a characteristic odor.[3] In contrast, the sodium salt is a white or almost white, crystalline powder.[3][4] This difference in physical state is the first practical consideration for a researcher; weighing a solid is often more convenient and accurate than pipetting a viscous liquid. However, the salt form introduces another critical factor: hygroscopicity. Sodium valproate is described as a hygroscopic and deliquescent powder, meaning it readily absorbs moisture from the atmosphere.[3][4][5] This necessitates careful storage in a desiccated environment to prevent changes in weight that would lead to errors in standard concentration calculations.

The most significant chemical difference driving experimental design is solubility. The table below summarizes the key physicochemical properties, highlighting the stark contrast in solubility profiles.

| Property | Valproic Acid-d4 (Free Acid) | Valproic Acid-d4 Sodium Salt | Rationale & Implication |

| Physical Form | Colorless to pale yellow liquid[3] | White crystalline powder[3][4] | The salt is easier to weigh accurately, but the liquid acid avoids issues of hygroscopicity. |

| Water Solubility | Slightly soluble (~1.3 mg/mL)[4][6] | Very soluble (1g in 0.4 mL)[4] | The sodium salt is the clear choice for preparing high-concentration aqueous stock solutions. |

| Ethanol Solubility | Freely soluble[3] | Soluble (1g in 1.5 mL; ~30 mg/mL)[4][7][8] | Both forms are highly soluble in ethanol, offering flexibility. |

| DMSO/DMF Solubility | Freely soluble | Soluble (~5 mg/mL)[7][8] | The free acid shows better solubility in these common organic solvents. |

| Hygroscopicity | Low | High (hygroscopic and deliquescent)[3][4] | The sodium salt requires stringent control over atmospheric moisture during handling and storage. |

| Stability | Very stable at room temperature[3][4] | Very stable, even at elevated temperatures[4][5] | Both forms are highly stable, but aqueous solutions of the salt should be prepared fresh.[7][8] |

| pKa | ~4.6[1][4] | Not directly applicable (is the conjugate base) | The pKa dictates that in biological systems (pH ~7.4), the compound will exist predominantly as the valproate anion. |

The Role of pH: Chemical Interconversion

The acid and salt forms are two sides of the same coin, linked by a simple acid-base equilibrium. The pKa of valproic acid is approximately 4.6-4.8.[1][4] This means that at a pH below 4.6, the protonated (acid) form predominates. At a pH above 4.6, the deprotonated (valproate anion) form is dominant. This relationship is fundamental to understanding the compound's behavior in different environments, from stock solution preparation to its fate in a biological matrix.

This equilibrium has profound implications for sample preparation. For instance, in a typical bioanalytical workflow involving liquid-liquid extraction (LLE), the plasma sample (pH ~7.4) is often acidified. This converts the valproate anion to the more lipophilic valproic acid form, facilitating its extraction into an immiscible organic solvent like n-heptane or methyl acetate.[2][9]

Practical Applications & Experimental Design

The choice between the acid and salt form directly influences workflow efficiency and data quality. As deuterated valproic acid is primarily used as an internal standard (IS) for quantitative analysis, the following sections detail the causality behind experimental choices in this context.[2][10]

Stock Solution and Standard Preparation

Core Directive: The primary goal is to prepare an accurate and stable stock solution. The choice of form depends entirely on the desired solvent.

-

For Aqueous-Based Workflows (e.g., direct injection, hydrophilic interaction chromatography): The sodium salt is unequivocally superior. Its high water solubility allows for the preparation of concentrated stock solutions in water or buffer without the need for organic co-solvents.[4] This minimizes potential matrix effects or chromatographic interference from solvents like DMSO or methanol.

-

For Organic-Based Workflows (e.g., LLE, protein precipitation followed by reconstitution in organic solvent): The free acid is often the more practical choice. It is readily soluble in common organic solvents like methanol, acetonitrile, and methyl acetate.[2][3] While the sodium salt is also soluble in some organic solvents like ethanol, its solubility is generally lower than the free acid in others like DMSO.[7][8] Using the acid form avoids any potential solubility issues when preparing the stock solution directly in the organic solvent of choice.

Trustworthiness through Protocol: A self-validating protocol for stock solution preparation involves not just dissolving the material but also verifying its concentration and stability.

Protocol 1: Preparation of a 1 mg/mL Valproic Acid-d4 Internal Standard Stock

Objective: To create a verified 1 mg/mL stock solution for use in LC-MS/MS analysis.

Method A: Using Valproic Acid-d4 Sodium Salt (for aqueous-based systems)

-

Material Handling: Allow the vial of Valproic acid-d4 sodium salt to equilibrate to room temperature inside a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

-

Weighing: Accurately weigh approximately 10 mg of the sodium salt into a 10 mL Class A volumetric flask using an analytical balance. Record the exact weight. Causality: Weighing the solid directly minimizes errors associated with transferring a viscous liquid.

-

Dissolution: Add approximately 7 mL of LC-MS grade water or a suitable buffer (e.g., PBS, pH 7.2) to the flask.[8] Sonicate or vortex gently until the solid is completely dissolved. Causality: The high solubility of the salt ensures rapid and complete dissolution in aqueous media.

-

Final Volume: Bring the flask to the final 10 mL volume with the same solvent. Cap and invert at least 10 times to ensure homogeneity.

-

Concentration Calculation: Calculate the precise concentration based on the actual weight. Note: If the certificate of analysis provides purity and salt form correction factors, apply them here.

-

Storage: Aliquot the stock solution into smaller, clearly labeled polypropylene vials and store at -20°C or -80°C.[11][12] Aqueous solutions should not be stored for more than one day at room temperature.[7][8] Causality: Aliquoting prevents degradation from repeated freeze-thaw cycles.

Method B: Using Valproic Acid-d4 Free Acid (for organic-based systems)

-

Material Handling: Allow the sealed vial of Valproic acid-d4 (typically supplied in a solvent like methyl acetate) to equilibrate to room temperature.[2]

-

Transfer: If supplied as a pre-weighed solution, follow the manufacturer's instructions for dilution. If supplied as a neat oil, carefully transfer the required amount by weight into a 10 mL Class A volumetric flask.

-

Dissolution: Add approximately 7 mL of LC-MS grade methanol or acetonitrile. Vortex to mix.

-

Final Volume: Bring the flask to the final 10 mL volume with the same solvent, cap, and invert to mix.

-

Storage: Store the organic stock solution in a tightly sealed vial at -20°C. The stability in organic solvent is generally excellent, often ≥ 2 years.[2]

Bioanalytical Method Development (LC-MS/MS)

Core Directive: The internal standard must mimic the behavior of the analyte as closely as possible throughout the entire analytical process—from extraction to detection.

In biological fluids like plasma or serum (pH ~7.4), valproic acid exists almost entirely as the valproate anion. Therefore, regardless of which form of the internal standard is used to make the stock solution, it will equilibrate to the valproate-d4 anion once spiked into the biological sample. The critical decision point is how this influences the sample preparation strategy.

-

Expertise in Action: If your method involves a Liquid-Liquid Extraction (LLE) where the sample is acidified to protonate the analyte before extraction, using the Valproic acid-d4 free acid for your stock solution is logically consistent. Both the analyte and the IS will be in their acid forms during the critical extraction step, ensuring they partition into the organic phase with similar efficiency.

-

Experience-Driven Choice: For Protein Precipitation (PPT) methods, where an organic solvent like acetonitrile is added to crash out proteins, the choice is less critical as the analyte and IS remain in the supernatant. Here, the convenience of the sodium salt for making an easy-to-pipette aqueous stock solution for spiking into the plasma sample often makes it the preferred choice. The subsequent steps (evaporation and reconstitution) will be applied to both analyte and IS equally.

Conclusion for the Practicing Scientist

The difference between Valproic acid-d4 and its sodium salt is a classic case of how a subtle chemical modification has significant practical consequences. Neither form is inherently "better"; they are tools suited for different tasks.

-

Choose Valproic acid-d4 sodium salt when your workflow demands high aqueous solubility, such as for preparing stock solutions in buffer or for direct injection protocols. Be mindful of its hygroscopic nature and handle it accordingly.

-

Choose Valproic acid-d4 free acid when you are working primarily with organic solvents for stock solutions or when your sample preparation involves extraction of the protonated acid form. Its liquid state and low hygroscopicity simplify handling.

Ultimately, the most robust analytical method is one where the internal standard's physicochemical behavior mirrors that of the analyte from the moment of spiking to the point of detection. By understanding the fundamental differences outlined in this guide, researchers can make an informed, authoritative decision that enhances the accuracy, precision, and trustworthiness of their results.

References

-

Al-Omar, M. A. (n.d.). (PDF) Valproic Acid and Sodium Valproate: Comprehensive Profile. ResearchGate. Retrieved from [Link][3]

-

Reddy, B. C. K., et al. (2013). Development and Characterization of Hygroscopicity-Controlled Sustain Release Formulation of Divalproex Sodium. PMC - PubMed Central. Retrieved from [Link][5]

-

Kim, D. W., et al. (2012). Preparation of Coated Valproic Acid and Sodium Valproate Sustained-release Matrix Tablets. PMC. Retrieved from [Link][4]

-

American Chemical Society. (2022). Valproic acid. Retrieved from [Link][6]

-

BPS Bioscience. (n.d.). Data Sheet Valproic Acid (sodium salt). Retrieved from [Link][7]

-

Holmes, S. E., & Aldous, S. (1991). Stability of valproate sodium syrup in various unit dose containers. PubMed. Retrieved from [Link]

-

Dołowy, M., et al. (2022). Use of TLC-Densitometric Method for Determination of Valproic Acid in Capsules. PMC. Retrieved from [Link]

-

Imre, S., et al. (2013). Determination of Valproic Acid in Human Plasma by High-Performance Liquid Chromatography with Mass Spectrometry Detection. Acta Medica Marisiensis. Retrieved from [Link][13]

-

USP. (n.d.). Valproic Acid Oral Solution. Retrieved from [Link][9]

-

National Center for Biotechnology Information. (n.d.). Valproic Acid. PubChem. Retrieved from [Link][1]

-

Oracle, Dr. (2025). Is valproic acid as a sodium salt the same as Depakote (divalproex sodium) ER? Retrieved from [Link]

-

Ghodke-Puranik, Y., et al. (2013). Valproic acid pathway: pharmacokinetics and pharmacodynamics. PMC - NIH. Retrieved from [Link]

-

Pascali, J. P., et al. (2022). Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes. PMC. Retrieved from [Link][12]

Sources

- 1. Valproic Acid | C8H16O2 | CID 3121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of Coated Valproic Acid and Sodium Valproate Sustained-release Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and Characterization of Hygroscopicity-Controlled Sustain Release Formulation of Divalproex Sodium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acs.org [acs.org]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Valproic Acid Oral Solution [drugfuture.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

Navigating the Metabolic Maze: A Technical Guide to Valproic Acid-d4 Sodium in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Deuteration in Advancing Valproic Acid Pharmacokinetics

Valproic acid (VPA), a branched-chain carboxylic acid, is a widely used antiepileptic drug with a complex metabolic profile.[1] Understanding its pharmacokinetic properties is crucial for optimizing therapeutic efficacy and minimizing adverse effects.[2] The introduction of stable isotope-labeled analogs, such as Valproic acid-d4 (VPA-d4) sodium salt, has provided researchers with a powerful tool to investigate the intricate metabolic fate of this drug. The substitution of hydrogen with deuterium atoms at specific positions in the VPA molecule allows for the differentiation of the administered drug from its endogenous counterparts and provides a unique window into its biotransformation processes. This in-depth technical guide will explore the metabolic pathways of VPA-d4, the influence of deuteration on its pharmacokinetics, and the analytical methodologies employed in its study.

The Metabolic Landscape of Valproic Acid: A Tripartite Journey

The metabolism of valproic acid is extensive, with less than 3% of the parent drug excreted unchanged in the urine.[3] The biotransformation of VPA primarily occurs in the liver via three main pathways: glucuronidation, mitochondrial β-oxidation, and cytochrome P450 (CYP)-mediated oxidation.[4][5] These pathways work in concert to convert the lipophilic VPA into more water-soluble metabolites that can be readily eliminated from the body.

Glucuronidation: The Primary Clearance Pathway

Conjugation with glucuronic acid is the most significant metabolic pathway for VPA, accounting for approximately 30-50% of its elimination.[3][5] This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), with several isoforms, including UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10, and UGT2B7, being involved in the formation of valproate-glucuronide.[5] This metabolite is the major form of VPA found in the urine.[5]

Mitochondrial β-Oxidation: A Fatty Acid-like Metabolism

Given its structural similarity to fatty acids, VPA also undergoes β-oxidation within the mitochondria, which accounts for over 40% of its metabolism.[3] This pathway leads to the formation of several metabolites, including 2-ene-VPA, 3-OH-VPA, and 3-keto-VPA.[3] The initial and rate-limiting step in this pathway is the formation of valproyl-CoA, a reaction catalyzed by medium-chain acyl-CoA synthetase.[6]

Cytochrome P450-Mediated Oxidation: A Minor but Important Route

Approximately 10% of VPA metabolism is mediated by the cytochrome P450 (CYP) family of enzymes.[4][5] Key isoforms involved in the oxidation of VPA include CYP2A6, CYP2B6, and CYP2C9.[3] This pathway generates a variety of hydroxylated and unsaturated metabolites, such as 4-OH-VPA, 5-OH-VPA, and the potentially hepatotoxic metabolite, 4-ene-VPA.[7]

Figure 1. Overview of the major metabolic pathways of Valproic Acid.

The Kinetic Isotope Effect: How Deuteration Alters Metabolism

The substitution of hydrogen with deuterium in VPA-d4 can significantly influence its metabolic fate through the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and thus requires more energy to break. This can lead to a slower rate of metabolism for pathways that involve the cleavage of a C-D bond.

Studies on deuterated VPA have demonstrated a notable KIE in its metabolism. For instance, a significant isotope effect has been observed in the formation of deuterated 5-OH-VPA and 2-propylglutaric acid (2-PGA), suggesting that the CYP-mediated ω-oxidation pathway is sensitive to deuterium substitution. A smaller, yet apparent, isotope effect was also noted for the formation of the deuterated hepatotoxic metabolite (E)-2,4-diene-VPA. This suggests that deuteration may partially divert the metabolism of VPA away from the formation of this toxic species. The differential impact of deuteration on various metabolic pathways underscores the importance of using stable isotope-labeled compounds to probe the intricacies of drug metabolism.

Experimental Protocols for Pharmacokinetic Studies of VPA-d4

The accurate quantification of VPA-d4 and its metabolites in biological matrices is paramount for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[8][9]

Sample Preparation: A Critical First Step

The goal of sample preparation is to extract the analytes of interest from the complex biological matrix (e.g., plasma, urine) and remove interfering substances. A common and effective method is protein precipitation.

Step-by-Step Plasma Protein Precipitation Protocol:

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

-

Internal Standard Addition: Add 10 µL of an internal standard solution (e.g., a different deuterated analog of VPA or a structurally similar compound) of a known concentration. The internal standard is crucial for correcting for variations in extraction efficiency and instrument response.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample. Acetonitrile is a commonly used organic solvent for precipitating proteins.

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant, which contains VPA-d4 and its metabolites, to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.

-

Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system.

Figure 2. A typical experimental workflow for the analysis of VPA-d4 from plasma samples.

LC-MS/MS Analysis: The Power of Separation and Detection

The reconstituted sample is injected into a liquid chromatograph for separation of VPA-d4 and its various metabolites. The separated compounds then enter the mass spectrometer for detection and quantification.

Representative LC-MS/MS Parameters:

| Parameter | Value |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | A time-programmed gradient from low to high organic content (Mobile Phase B) to elute analytes of varying polarities. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI) in Negative Mode |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

The mass spectrometer is operated in MRM mode, where specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. This provides a high degree of selectivity and allows for accurate quantification even in complex matrices. The specific m/z values for VPA-d4 and its deuterated metabolites will depend on the exact deuteration pattern.

Quantitative Data Summary

Typical Pharmacokinetic Parameters for Valproic Acid (Non-deuterated):

| Parameter | Typical Value Range | Reference |

| Elimination Half-life (t½) | 9 - 16 hours | [10][11] |

| Clearance (CL) | 6 - 20 mL/hr/kg | [5] |

| Volume of Distribution (Vd) | 0.1 - 0.4 L/kg |

Conclusion: A Powerful Tool for Pharmacokinetic Research

Valproic acid-d4 sodium salt is an invaluable tool for researchers in the field of drug metabolism and pharmacokinetics. Its use, in conjunction with sensitive analytical techniques like LC-MS/MS, allows for a detailed interrogation of the complex metabolic pathways of valproic acid. The observed kinetic isotope effect provides crucial insights into the mechanisms of biotransformation and can help in understanding inter-individual variability in drug response. This technical guide provides a foundational understanding of the metabolic fate of VPA-d4 and the methodologies used to study it, empowering researchers to design and execute robust pharmacokinetic studies.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 3. A systematic review of population pharmacokinetics of valproic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of infusion duration on valproate pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Resolution of valproic acid from deuterated analogues and their quantitation in plasma using capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

- 9. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The pharmacokinetics of valproic acid after oral and parenteral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. synapse.koreamed.org [synapse.koreamed.org]

Protocol for High-Precision Preparation of Valproic Acid-d4 Sodium Stock Solutions

Application Note: AN-VPA-D4-001

Abstract

This application note details the rigorous protocol for preparing and validating stock solutions of Valproic Acid-d4 (VPA-d4) sodium salt. As a stable isotope-labeled internal standard (SIL-IS), VPA-d4 is critical for normalizing matrix effects and recovery variability in LC-MS/MS assays. This guide addresses specific challenges associated with the sodium salt form—primarily its significant hygroscopicity—and provides a self-validating workflow to ensure quantitative accuracy in therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Introduction & Mechanistic Rationale

Valproic acid (VPA) is a widely used antiepileptic drug and histone deacetylase inhibitor.[1] In quantitative bioanalysis, the sodium salt form of the deuterated standard (Valproic acid-d4 sodium) is frequently sourced due to its higher stability compared to the volatile free acid liquid.

However, the sodium salt introduces a critical variable: Hygroscopicity . Sodium valproate avidly absorbs atmospheric moisture, transforming from a white powder to a sticky gum within minutes at ambient humidity. This physical change alters the effective mass, leading to significant errors in stock concentration if not managed correctly.

Key Technical Considerations:

-

Stoichiometric Correction: Analytical methods quantify Valproic Acid, but the source material is Sodium Valproate. A precise mass correction factor is required.

-

Solvent Compatibility: Methanol is the preferred primary solvent, offering high solubility (>50 mg/mL) and compatibility with electrospray ionization (ESI) sources, unlike DMSO which can cause ion suppression or freezing issues in autosamplers.

-

Isotopic Purity: VPA-d4 typically contains 3 or 4 deuterium atoms. Verification of the specific isotopologue (d3 vs d4 distribution) prevents "cross-talk" with the analyte channel.

Material Specifications

Chemical Reference Standards

| Component | Specification | Notes |

| Analyte | Valproic Acid-d4 Sodium Salt | Isotopic Purity ≥ 99% D; Chemical Purity ≥ 98% |

| CAS Number | 2749637-13-4 (Generic d4 salt) | Verify specific CAS on vendor CoA |

| MW (Salt) | ~170.22 g/mol | Exact MW depends on D-incorporation positions |

| MW (Free Acid) | ~148.24 g/mol | Target species for quantification |

Solvents & Reagents

-

Methanol (MeOH): LC-MS Grade (Purge with N2 if storing >3 months).

-

Water: 18.2 MΩ·cm (Type I).

-

Formic Acid: LC-MS Grade (Optional, for pH stabilization).

Pre-Protocol Calculations (The "Free Acid" Correction)

Before weighing, you must calculate the target mass to achieve a specific Free Acid Equivalent (FAE) concentration.

Example Calculation:

-

MW VPA-d4 (Free Acid): 148.24

-

MW VPA-d4 (Na Salt): 170.22[2]

-

Chemical Purity: 99.5% (0.995)

To prepare 10 mL of a 1.0 mg/mL (FAE) stock:

Experimental Protocol

Workflow Visualization

The following diagram outlines the critical path for stock preparation, highlighting the "Speed Step" required to mitigate hygroscopic error.

Figure 1: Critical workflow for handling hygroscopic VPA-d4 sodium salt.

Step-by-Step Methodology

Step 1: Environmental Control & Weighing (Critical)

Objective: Minimize moisture uptake during weighing.

-

Remove the VPA-d4 Sodium vial from -20°C storage and place it in a desiccator to reach room temperature (approx. 30 mins). Do not open cold vials to prevent condensation.

-

Technique A (Glove Box): If available, weigh inside a dry N2 atmosphere.

-

Technique B (Difference Weighing - Recommended for Open Lab):

-

Tare a clean volumetric flask (10 mL) containing approx. 5 mL of Methanol.

-

Rapidly transfer the approximate required amount of VPA-d4 salt directly into the solvent.

-

Reweigh the flask. The increase in mass is the exact amount of salt added.

-

Why? This eliminates the error of powder absorbing water on a weigh boat.

-

Step 2: Primary Stock Solution (1.0 mg/mL FAE)

-

Solvent Addition: Fill the flask to approx. 80% volume with Methanol.

-

Dissolution: Vortex for 30 seconds. Sonicate for 2 minutes if visible particles remain.

-

Final Volume: Dilute to the calibration mark with Methanol. Invert 10 times to mix.

-

Labeling: Label as "VPA-d4 Primary Stock [Concentration FAE] in MeOH". Include preparation date and expiration (typically 1 year).

Step 3: Working Standard Preparation (e.g., 10 µg/mL)

Note: Do not use 100% aqueous diluents for long-term storage of working standards, as VPA can adsorb to glass/plastic in pure water over time.

-

Diluent: Prepare 50:50 Methanol:Water (v/v).

-

Dilution: Transfer 100 µL of Primary Stock into a 10 mL volumetric flask.

-

Fill: Dilute to volume with 50:50 MeOH:Water.

-

Storage: Store working standards at 4°C (stable for 1-3 months) or -20°C (stable for 6+ months).

Quality Control & Validation

Every new stock must be verified against an independent standard or a previous validated lot.

LC-MS/MS Verification Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Methanol

-

-

Gradient: 40% B to 90% B over 3 minutes.

-

Detection: Negative Mode ESI (VPA ionizes best in negative mode).

-

Precursor: m/z 147.2 (d4-VPA deprotonated)

-

Product: m/z 147.2 (Pseudo-MRM) or decarboxylated fragment if energy permits.

-

Acceptance Criteria

-

Chromatographic Peak: Single symmetrical peak (Tail factor < 1.5).

-

Interference Check: Inject the VPA-d4 stock. Monitor the unlabeled VPA channel (m/z 143.1). Response in the unlabeled channel must be < 0.5% of the labeled response (checks for isotopic purity).

-

Concentration Check: The area count should match the theoretical response of a previous verified lot within ±5%.

Storage & Stability

| Solution Type | Solvent System | Storage Temp | Stability | Container |

| Solid Salt | N/A | -20°C | 2 Years | Tightly sealed, desiccated |

| Primary Stock | 100% Methanol | -20°C | 12 Months | Amber Glass (Screw cap with PTFE liner) |

| Working Std | 50% MeOH / 50% H2O | 4°C | 1 Month | Amber Glass |

Warning: Do not store aqueous solutions of Valproic acid in polypropylene containers for extended periods, as hydrophobic adsorption can reduce concentration. Use silanized glass or standard borosilicate glass.

Troubleshooting

-

Issue: "Sticky" weighing.

-

Cause: High humidity.

-

Solution: Switch to "Difference Weighing" into solvent (Method B in Section 5.2).

-

-

Issue: Signal drift in LC-MS.

-

Cause: Evaporation of Methanol in stock vial.

-

Solution: Use aliquots (single-use vials) to avoid repeated opening of the master stock.

-

-

Issue: Low Recovery.

-

Cause: Adsorption to plastic tips or vials.

-

Solution: Pre-rinse pipette tips with solvent before transfer; use glass vials.

-

References

-

National Institutes of Health (NIH) PubChem. Sodium Valproate Compound Summary. Available at: [Link] (Accessed Oct 2023).

Sources

Application Notes & Protocols: Derivatization of Valproic Acid-d4 Sodium for GC-MS Analysis

Foundational Principles: The "Why" Behind Derivatization

Valproic acid (VPA) is a cornerstone therapeutic agent for epilepsy and other neurological conditions.[1] Its clinical efficacy is tightly linked to its concentration in plasma, necessitating precise therapeutic drug monitoring (TDM) due to a narrow therapeutic window.[1] Gas chromatography-mass spectrometry (GC-MS) stands as a preferred analytical technique, offering high resolution and sensitivity.[2] However, the intrinsic chemical nature of VPA—specifically its polar carboxylic acid group—renders it non-volatile, making direct GC analysis problematic.[3][4] This leads to poor chromatographic performance, characterized by broad, tailing peaks and low sensitivity.

To overcome this analytical hurdle, chemical derivatization is employed. This process strategically modifies the carboxylic acid functional group, converting it into a less polar, more volatile, and thermally stable derivative.[4][5] The primary goal is to replace the active hydrogen on the carboxyl group, thereby reducing intermolecular hydrogen bonding and enhancing the molecule's suitability for gas-phase analysis.[5]

For robust and accurate quantification, a stable isotope-labeled internal standard (SIL-IS) is indispensable. Valproic acid-d4 sodium serves this purpose perfectly. It is chemically identical to the analyte, ensuring it behaves similarly during extraction, derivatization, and chromatography. However, its increased mass (due to the deuterium atoms) allows the mass spectrometer to distinguish it from the unlabeled VPA, providing a reliable mechanism to correct for any analyte loss during sample workup and variations in instrument response.

This document provides detailed protocols for two robust derivatization methods: Silylation and Alkylation (Butylation) .

Visualizing the Analytical Workflow

The general workflow for preparing VPA samples for GC-MS analysis is a multi-step process designed to isolate, concentrate, and derivatize the analyte and internal standard before injection.

Caption: General workflow for VPA analysis.

Protocol I: Silylation with MSTFA

Silylation is a widely adopted and highly effective method for derivatizing compounds with active hydrogens, including carboxylic acids.[6] Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful trimethylsilyl donors that react efficiently to create stable, volatile TMS-esters.[7][8]

Causality and Rationale

The reaction involves the replacement of the acidic proton of the VPA's carboxyl group with a non-polar trimethylsilyl (TMS) group. This transformation drastically reduces the molecule's polarity and eliminates its capacity for hydrogen bonding, resulting in the desired increase in volatility for GC analysis.[5] The process must be conducted under anhydrous conditions, as silylating reagents readily react with water, which would consume the reagent and inhibit the derivatization of the target analyte.

Caption: Silylation of Valproic Acid.

Step-by-Step Methodology

-

Sample Preparation & Internal Standard Spiking:

-

To 200 µL of plasma or serum in a microcentrifuge tube, add 20 µL of a 1 mg/mL Valproic acid-d4 sodium working solution. Vortex briefly.

-

Add 600 µL of ice-cold methanol to precipitate proteins.[3] Vortex vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

-

Liquid-Liquid Extraction (LLE):

-

Transfer the supernatant to a clean glass tube.

-

Acidify the sample by adding 50 µL of 1M HCl to ensure VPA is in its protonated form, maximizing its solubility in the organic solvent.

-

Add 2 mL of ethyl acetate, cap the tube, and vortex for 1 minute.

-

Centrifuge at 2,000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new glass tube.

-

-

Evaporation:

-

Evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen gas at 40-50°C. This step is critical to remove all solvent and residual water.

-

-

Derivatization:

-

To the dry residue, add 50 µL of ethyl acetate and 50 µL of MSTFA.

-

Cap the tube tightly and vortex to dissolve the residue.

-

Heat the mixture at 60°C for 30 minutes in a heating block or water bath.

-

After cooling to room temperature, transfer the solution to a GC vial for analysis.

-

Protocol II: Alkylation via Butylation

Alkylation, specifically forming a butyl ester, is a robust alternative to silylation.[9] This method often demonstrates greater tolerance to trace amounts of moisture and can yield very stable derivatives. The protocol described here uses iodobutane as the alkylating agent in a basic medium.[10]

Causality and Rationale

This reaction proceeds via nucleophilic substitution. A strong base deprotonates the carboxylic acid, forming a carboxylate anion. This anion then acts as a nucleophile, attacking the iodobutane and displacing the iodide ion to form the butyl ester derivative. This ester is significantly more volatile and demonstrates excellent chromatographic properties compared to the parent acid.

Caption: Butylation of Valproic Acid.

Step-by-Step Methodology

-

Sample Preparation, Spiking, and Extraction:

-

Follow steps 1 and 2 from the Silylation protocol to obtain the dried extract residue.

-

-

Derivatization:

-

Post-Derivatization Cleanup:

-

After cooling, add 1 mL of NaCl-saturated 0.1 N KOH and 200 µL of ethyl acetate.[10] This step neutralizes the reaction mixture and forces the derivatized analyte into the organic phase.

-

Vortex for 30 seconds and centrifuge at 2,000 x g for 1 minute.

-

Carefully transfer approximately 100 µL of the top ethyl acetate layer to a GC vial for analysis.

-

Data Presentation: Key Experimental Parameters

Table 1: Derivatization Protocol Summary

| Parameter | Protocol I: Silylation | Protocol II: Butylation |

| Derivatizing Agent | MSTFA | Iodobutane |

| Solvent/Base | Ethyl Acetate | 0.2M TMAH in DMSO (1:1) |

| Reagent Volume | 50 µL | 100 µL Cocktail + 50 µL Iodobutane |

| Reaction Temp. | 60°C | 60°C |

| Reaction Time | 30 minutes | 8-10 minutes |

Table 2: Suggested GC-MS Parameters

| Parameter | Suggested Setting |

| GC System | Agilent 8890 GC or equivalent |

| MS System | Agilent 5977B MSD or equivalent |

| Column | HP-5MS UI (30 m x 0.25 mm, 0.25 µm) or similar |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |

| Oven Program | Initial 70°C, hold 1 min; Ramp 20°C/min to 280°C, hold 2 min |

| MS Source Temp. | 230°C |

| MS Quad Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions (Silylation) | VPA-TMS: m/z 201, 117; VPA-d4-TMS: m/z 205, 121 |

| Ions (Butylation) | VPA-Butyl: m/z 199, 115; VPA-d4-Butyl: m/z 203, 119 |

References

-

Valproic acid extraction methods in human samples using gas chromatography: a review. (n.d.). National Library of Medicine. Retrieved February 6, 2026, from [Link]

-

Analysis of Valproic Acid, Salicylic Acid and Ibuprofen in Whole Blood by GC-MS. (2016). Journal of Analytical Toxicology, Oxford Academic. Retrieved February 6, 2026, from [Link]

-

Analytical Method Development for Sodium Valproate through Chemical Derivatization. (2020). National Library of Medicine. Retrieved February 6, 2026, from [Link]

-

Analysis of Valproic Acid, Salicylic Acid and Ibuprofen in Whole Blood by GC-MS. (2016). PubMed. Retrieved February 6, 2026, from [Link]

-

Analytical Method Development for Sodium Valproate through Chemical Derivatization. (2020). Hindawi. Retrieved February 6, 2026, from [Link]

-

Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC‐MS/MS) in whole blood for forensic purposes. (2022). Wiley Online Library. Retrieved February 6, 2026, from [Link]

-

Gas Chromatographic Analysis of Sodium Valproate in Plasma and Urine after Air Assisted Liquid-Liquid Microextraction. (2018). Brieflands. Retrieved February 6, 2026, from [Link]

-